molecular formula C8H17NO2 B8709665 Methyl 2-(propylamino)butanoate

Methyl 2-(propylamino)butanoate

Cat. No.: B8709665
M. Wt: 159.23 g/mol
InChI Key: KMPUYPLKVKARGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(propylamino)butanoate is an amino ester characterized by a linear butanoate backbone with a methyl ester group at position 1 and a propylamino substituent at position 2. Its molecular formula is C₈H₁₇NO₂ (molecular weight: 159.23 g/mol).

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

methyl 2-(propylamino)butanoate

InChI

InChI=1S/C8H17NO2/c1-4-6-9-7(5-2)8(10)11-3/h7,9H,4-6H2,1-3H3

InChI Key

KMPUYPLKVKARGG-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CC)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-(Propylamino)butanoate Hydrochloride

Key Differences :

  • Ester Group: Ethyl vs. methyl (C₉H₂₀ClNO₂ vs. C₈H₁₷NO₂·HCl for the hydrochloride form).
  • Molecular Weight : 209.71 g/mol (ethyl ester hydrochloride) vs. ~195.46 g/mol (theoretical for methyl ester hydrochloride).
  • The hydrochloride salt improves aqueous solubility compared to the free base .

Table 1: Structural and Physicochemical Comparison

Compound Ester Group Amino Substituent Molecular Weight (g/mol) Salt Form
Methyl 2-(propylamino)butanoate Methyl Propyl 159.23 (free base) Not specified
Ethyl 2-(propylamino)butanoate HCl Ethyl Propyl 209.71 Hydrochloride

Cyclobutane and Fluorinated Analogs

  • Methyl 1-(Methylamino)cyclobutanecarboxylate HCl: Features a cyclobutane ring, introducing steric hindrance and rigidity. The methylamino group (vs. Synthesis involves sodium hydride and methyl iodide, contrasting with propylamino analogs that may require propyl halides .
  • Methyl (2S)-3,3-dimethyl-2-(trifluoroethylamino)butanoate: The trifluoroethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability. Fluorination increases hydrophobicity, as evidenced by longer HPLC retention times compared to non-fluorinated analogs .

Table 2: Functional Group Impact on Properties

Compound Key Substituent Impact on Properties
This compound Propylamino Moderate lipophilicity, basicity
Methyl 1-(methylamino)cyclobutanecarboxylate Cyclobutane, methylamino Increased rigidity, reduced steric hindrance
Methyl trifluoroethylamino derivative Trifluoroethyl Enhanced metabolic stability, hydrophobicity

Pharmaceutical Impurities (Acetamidoarticaine Derivatives)

  • Methyl 3-[[2-(propylamino)acetyl]amino]-4-methyl-thiophene-2-carboxylate HCl: Incorporates a thiophene ring and acetylated propylamino group. The aromatic ring enhances π-π stacking interactions, while acetylation reduces amino group basicity, altering solubility and reactivity. Such impurities highlight the importance of stringent purification in drug manufacturing .

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